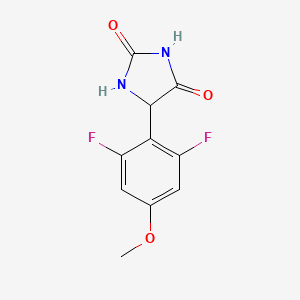

5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione

Beschreibung

5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione (CAS: 2663808-23-7) is a substituted imidazolidine-2,4-dione derivative with the molecular formula C₁₀H₈F₂N₂O₃ and a molecular weight of 242.18 g/mol. Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group at the 4-position, attached to the imidazolidine-2,4-dione core. This compound is of interest in medicinal chemistry due to the bioactivity often associated with fluorinated and methoxy-substituted aromatic systems .

Eigenschaften

Molekularformel |

C10H8F2N2O3 |

|---|---|

Molekulargewicht |

242.18 g/mol |

IUPAC-Name |

5-(2,6-difluoro-4-methoxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8F2N2O3/c1-17-4-2-5(11)7(6(12)3-4)8-9(15)14-10(16)13-8/h2-3,8H,1H3,(H2,13,14,15,16) |

InChI-Schlüssel |

BTGHIFUJBRPJRC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)F)C2C(=O)NC(=O)N2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through a cyclization process to form the imidazolidine ring. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent production quality .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The imidazolidine ring undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Reacting with HCl (6N) at reflux yields 5-(2,6-difluoro-4-methoxyphenyl)urea derivatives via ring opening .

-

Basic Hydrolysis : Treatment with NaOH (2.5 M) in ethanol followed by acidification produces substituted glycine analogs .

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6N HCl, reflux, 8 h | HCl | Urea derivative | 70–80% | |

| 2.5 M NaOH, ethanol, 2 h | NaOH → HCl | Substituted glycine analog | N.R.* |

*N.R.: Not reported in the source.

Ring-Opening Reactions

The imidazolidine ring participates in nucleophilic ring-opening reactions:

-

With Amines : Reaction with primary amines (e.g., benzylamine) under reflux generates open-chain thiourea or urea derivatives .

-

With Thiols : Thiols induce ring opening at the 2-position, forming disulfide intermediates.

Key Mechanistic Insight :

The electron-withdrawing fluorine and methoxy groups on the phenyl ring increase the electrophilicity of the imidazolidine carbonyl carbons, facilitating nucleophilic attack .

Substitution Reactions

The fluorine atoms on the aromatic ring are sites for nucleophilic aromatic substitution (NAS):

Fluorine Displacement

-

With Iodide : Under catalytic Cs₂CO₃/DIPEA in MeCN, fluorine at the 2- or 6-position is replaced by iodide, yielding iodinated analogs .

-

With Hydroxyl Groups : Microwave-assisted reactions with hydroxylamine selectively replace fluorine at the 4-position .

Table 2: Substitution Reactions

| Substrate Position | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-F/6-F | KI, Cs₂CO₃, DIPEA, MeCN | Reflux, 24 h | Iodo-substituted derivative | 44% | |

| 4-F | NH₂OH, MW | 100°C, 30 min | Hydroxylamine analog | 33% |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Quinazoline Formation : In the presence of DMAP and (Boc)₂O, it undergoes cyclocondensation with anthranilic acid derivatives to form quinazoline-2,4-diones .

-

Coumarin Analog Synthesis : Acidic hydrolysis followed by decarboxylation yields polyfluorinated coumarin derivatives .

Reaction Pathway Example :

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the imidazolidine ring to a hydantoin derivative.

-

Reduction : Sodium borohydride selectively reduces the 4-position carbonyl group to a hydroxyl group.

Pharmacological Modification

The compound’s derivatives show promise as kinase inhibitors. For example:

-

MEK Inhibition : Substitution at the fluorine positions with iodophenyl or imidazolyl groups enhances binding affinity to MEK kinases .

Structural-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Bioactivity: The hydroxybenzylidene substituent in Compound 1 confers notable antiproliferative and antimicrobial activities, likely due to the electron-donating hydroxyl group enhancing interaction with biological targets . Fluorinated analogues (e.g., 19b and the patent compound) highlight the role of fluorine in tuning pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism .

Synthetic Accessibility: Compounds 19a and 19b were synthesized in moderate yields (47.7% and 52.4%, respectively), suggesting challenges in introducing dimethylamino-methylene groups . The target compound’s commercial availability implies optimized synthetic routes, though procedural details are undisclosed .

Structural Complexity :

- The patent compound incorporates a cyclopropyl group and a piperazine-linked difluorophenyl moiety, indicating advanced modifications for target specificity or formulation stability. This contrasts with simpler derivatives like the target compound, which prioritizes a compact, fluorine-rich aromatic system .

Biologische Aktivität

5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the implications for therapeutic applications based on recent research findings.

- Molecular Formula : C10H8F2N2O3

- Molecular Weight : 242.18 g/mol

- Purity : >98%

- Solubility : Specific solubility data is often proprietary or varies based on formulation.

Synthesis

The synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. This compound can be synthesized from 5-Fluoro-2-methoxybenzaldehyde and related derivatives through a series of steps including condensation and cyclization reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazolidine derivatives, including 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione. The following table summarizes key findings from various studies regarding its antimicrobial efficacy:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Escherichia coli | 4 | |

| Pseudomonas aeruginosa | 0.25 | |

| Candida albicans | 0.25 | |

| Aspergillus fumigatus | 4 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

The mechanism by which 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways critical for microbial survival. Molecular docking studies indicate that it may bind effectively to specific targets such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity .

Case Studies

A notable study conducted on a series of imidazolidine derivatives demonstrated that modifications in substituents significantly affect their biological activity. For instance, the introduction of fluorine atoms enhanced antimicrobial potency against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

Example Case Study

In an experimental setup involving multiple imidazolidine derivatives:

- Objective : To evaluate the antibacterial and antifungal activity.

- Methodology : Compounds were synthesized and screened against clinical pathogens.

- Results : The compound with the difluoro substitution showed superior activity compared to others in the series, indicating that electronic effects from fluorine atoms play a crucial role in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.